molecular formula C16H19N3O B1463215 N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide CAS No. 1178281-50-9

N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide

Cat. No. B1463215
CAS RN: 1178281-50-9
M. Wt: 269.34 g/mol
InChI Key: FIHTVMCTPDWEMQ-UHFFFAOYSA-N
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Description

“N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide” is a compound that has been studied for its potential applications in various fields . It is structurally diverse and is a familiar structure in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound has been synthesized and characterized by FTIR, 1 H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .


Molecular Structure Analysis

The molecular structure of this compound is complex. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

This compound has been studied for its ability to inhibit in vivo angiogenesis and its DNA cleavage abilities . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .

Scientific Research Applications

Synthesis of Pyridones and Pyrazolo[2,3-a]pyrimidines

Research by Farag, Dawood, and Elmenoufy (2004) demonstrated a convenient route to synthesize pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines incorporating an antipyrine moiety. This work illustrates the condensation of 4-aminoantipyrine with various substrates, yielding derivatives that further react to produce novel compounds, including pyridones and pyrazolo derivatives, showcasing the versatility of acetamide derivatives in synthesizing complex heterocyclic compounds Farag et al., 2004.

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, revealing the effect of hydrogen bonding on self-assembly processes and antioxidant activities. This research underscores the potential of acetamide derivatives in the development of coordination complexes with significant antioxidant properties, highlighting their relevance in medicinal chemistry and material science Chkirate et al., 2019.

DNA Interaction and Docking Studies

Kurt et al. (2020) conducted synthesis, characterization, DNA interaction, and docking studies of novel Schiff base ligands derived from 2,6-diaminopyridine and its complexes. Their findings suggest that these compounds, including acetamide derivatives, exhibit DNA binding activity, suggesting potential applications in the development of therapeutic agents Kurt et al., 2020.

Alternative Products in Chemical Reactions

Research by Krauze et al. (2007) on the one-pot reaction of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone yielded alternative products, demonstrating the complexity and unpredictability of reactions involving acetamide derivatives. This study contributes to the understanding of reaction mechanisms and the discovery of new chemical entities Krauze et al., 2007.

Learning and Memory Facilitation in Mice

A study by Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice, showcasing the potential of acetamide derivatives in developing therapeutic agents for cognitive disorders Li Ming-zhu, 2012.

properties

IUPAC Name

N-[4-[(2-pyridin-3-ylethylamino)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13(20)19-16-6-4-15(5-7-16)12-18-10-8-14-3-2-9-17-11-14/h2-7,9,11,18H,8,10,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHTVMCTPDWEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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